molecular formula C14H9NO5 B7467251 5-(2-Hydroxy-5-methoxybenzoyl)-2-oxopyran-3-carbonitrile

5-(2-Hydroxy-5-methoxybenzoyl)-2-oxopyran-3-carbonitrile

Cat. No.: B7467251
M. Wt: 271.22 g/mol
InChI Key: AQGWTUCDKHDEMJ-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-5-methoxybenzoyl)-2-oxopyran-3-carbonitrile is an organic compound with a complex structure that includes a benzoyl group, a pyran ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-5-methoxybenzoyl)-2-oxopyran-3-carbonitrile typically involves the reaction of 2-Hydroxy-5-methoxybenzaldehyde with malononitrile. This reaction is often carried out under basic conditions, using a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the pyran ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-5-methoxybenzoyl)-2-oxopyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 5-(2-Hydroxy-5-methoxybenzoyl)-2-oxopyran-3-carboxylic acid.

    Reduction: Formation of 5-(2-Hydroxy-5-methoxybenzoyl)-2-oxopyran-3-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Hydroxy-5-methoxybenzoyl)-2-oxopyran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-5-methoxybenzoyl)-2-oxopyran-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Hydroxy-5-methoxybenzoyl)-2-oxopyran-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(2-hydroxy-5-methoxybenzoyl)-2-oxopyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c1-19-10-2-3-12(16)11(5-10)13(17)9-4-8(6-15)14(18)20-7-9/h2-5,7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGWTUCDKHDEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)C2=COC(=O)C(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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